![molecular formula C9H8N2 B3053943 4-Methyl-5-vinylnicotinonitrile CAS No. 57110-40-4](/img/structure/B3053943.png)
4-Methyl-5-vinylnicotinonitrile
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
4-Methyl-5-vinylnicotinonitrile serves as a starting material for synthesizing various derivatives. A study demonstrated the synthesis of new 5-substituted derivatives of 4-methylnicotinonitrile through processes like ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation. These derivatives have applications in the synthesis of pyridine-type alkaloids (Zhao Yi-min, 2011).
Electrochemical Applications
In electrochemistry, 4-Methyl-5-vinylnicotinonitrile derivatives have been used to create conductive materials. For example, a redox polymer based on poly(4-vinylpyridine) was immobilized onto mesoporous material, showing potential for applications as amperometric sensors for nitrite reduction (F. Xie et al., 2004).
Polymer Science
In polymer science, derivatives of 4-Methyl-5-vinylnicotinonitrile have been used in the synthesis of polymeric materials. For instance, poly(ethyl vinyl ethers) containing two dipolar electronic systems were synthesized for potential applications in nonlinear optical devices (Ju-Yeon Lee & Minjeh Ahn, 1999).
Membrane Science
In the field of membrane science, derivatives of 4-Methyl-5-vinylnicotinonitrile have been explored for their potential in creating novel membrane materials. For example, a chlorine rechargeable biocidal nanofibrous membrane was developed using a copolymer that includes 4-Methyl-5-vinylnicotinonitrile derivatives, showing promise in rapid water disinfection applications (Yue Ma et al., 2021).
Green Chemistry
In green chemistry, 4-Methyl-5-vinylnicotinonitrile derivatives have been utilized as catalysts for chemical reactions. A study showed the use of poly(4-vinylpyridine) as a green catalyst for the synthesis of benzopyrans and dihydropyranochromenes, demonstrating the compound's role in facilitating environmentally friendly chemical processes (J. Albadi et al., 2014).
properties
IUPAC Name |
5-ethenyl-4-methylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-3-8-5-11-6-9(4-10)7(8)2/h3,5-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQFUYQFCTLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552982 | |
Record name | 5-Ethenyl-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-vinylnicotinonitrile | |
CAS RN |
57110-40-4 | |
Record name | 5-Ethenyl-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.